Moguisteine - 119637-67-1

Moguisteine

Catalog Number: EVT-276736
CAS Number: 119637-67-1
Molecular Formula: C16H21NO5S
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Moguisteine, chemically known as (R,S)-ethyl 2-((2-methoxyphenoxy)methyl)-3-oxo-3-(1,3-thiazolidin-3-yl)propanoate, is a novel, peripherally acting, non-narcotic antitussive agent [, , , , ]. It effectively suppresses cough without exhibiting the central nervous system side effects typically associated with opioid-based cough suppressants [, , ]. While its exact mechanism of action remains to be fully elucidated, studies suggest that it exerts its antitussive effects through interactions with peripheral sensory nerves in the airways, specifically targeting rapidly adapting receptors (RARs) [, , ].

Synthesis Analysis
  • Method 1 [, , ]: This method starts with guaiacol, which undergoes nucleophilic substitution with 2-bromoacetaldehyde dimethyl acetal. The resulting product is then cyclized with cysteamine hydrochloride to yield 2-[(2-methoxyphenoxy)methyl]thiazolidine. Finally, N-acylation with ethyl chloroformyl acetate yields Moguisteine.
  • Method 2 [, ]: This method utilizes a novel cyclic intermediate, 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane (4). This intermediate is then reacted to form (R,S)-2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidine (6), which is subsequently reacted with monoethyl malonic acid (7) or its salt to produce Moguisteine.
  • Method 3 []: This method involves oxidizing guaifenesin with periodic acid. The resulting product undergoes cyclization with cysteamine hydrochloride to form 1,3-tetrahydrothiazole after extraction. This intermediate is then amidated with monoethyl malonic acid in the presence of a dehydrating agent to yield Moguisteine. This method aims to simplify the process and reduce industrial contamination by using monoethyl malonate instead of ethyl malonyl chloride [].
Molecular Structure Analysis
  • Nucleophilic Substitution: This reaction is employed in the initial steps of Moguisteine synthesis, where guaiacol reacts with 2-bromoacetaldehyde dimethyl acetal [, ].
  • Cyclization: This reaction is crucial for forming the thiazolidine ring, utilizing cysteamine hydrochloride and various intermediates depending on the synthesis pathway [, , , , ].
  • N-Acylation: This reaction introduces the ethoxycarbonylacetyl group to the thiazolidine ring, typically utilizing ethyl chloroformyl acetate or monoethyl malonic acid [, , , ].
  • Reduces RAR activity: Moguisteine effectively decreases the spontaneous firing and stimulated activity of RARs in response to tussive stimuli like capsaicin [, ].
  • Does not involve opioid receptors: Unlike centrally acting antitussives like codeine, Moguisteine does not bind to opioid receptors and its antitussive effect is not antagonized by naloxone, indicating a non-opioid mechanism [, ].
  • May modulate ion channels: Some research suggests a potential role of ATP-sensitive potassium channels in mediating Moguisteine's antitussive effects, though further investigation is needed [, ].
Physical and Chemical Properties Analysis

Limited information is available regarding the specific physical and chemical properties of Moguisteine. It is typically formulated as a ready-to-use suspension for oral administration [, ]. Further research is needed to fully characterize its physical and chemical properties.

Applications
  • Animal models of cough: Moguisteine effectively inhibits cough induced by various stimuli in animal models, including citric acid, capsaicin, mechanical stimulation, and electrical stimulation of the trachea [, , , , , , , , ].
  • Chronic cough in humans: Clinical trials have demonstrated the efficacy of Moguisteine in reducing cough frequency and severity in patients with chronic cough associated with various respiratory disorders, including chronic obstructive pulmonary disease, lung cancer, and pulmonary fibrosis [, , , ].
  • Airway inflammation: Preclinical studies suggest that Moguisteine may possess anti-inflammatory properties in the airways, as it has been shown to reduce airway hyperreactivity and inflammatory cell recruitment in animal models of airway inflammation [, , ].

(R,S)-2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidine

    Compound Description: This compound is a key intermediate in the synthesis of Moguisteine. [, ] It does not possess intrinsic antitussive activity.

    Relevance: This compound is structurally similar to Moguisteine, sharing the 2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidine core. The key difference lies in the absence of the 3-ethoxycarbonylacetyl substituent on the thiazolidine ring nitrogen in this compound. This structural difference is crucial for Moguisteine's antitussive activity. [, ]

Ethyl Chloroformyl Acetate

    Compound Description: This compound acts as an acylating agent in the synthesis of Moguisteine. [] It reacts with (R,S)-2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidine to introduce the 3-ethoxycarbonylacetyl group.

    Relevance: This compound is a reagent used in the final step of Moguisteine synthesis. It is not structurally similar to the final product but plays a crucial role in introducing the pharmacologically important 3-ethoxycarbonylacetyl substituent onto the thiazolidine ring. []

2-[(2-Methoxypheoxy)methyl]-3-[2-(acetylthio)acetyl]-1,3-thiazolidine (18a)

    Compound Description: This compound emerged as an early lead compound during the development of Moguisteine. [] It demonstrated promising antitussive activity in preliminary studies.

    Relevance: This compound shares the core structure of Moguisteine, with the difference being the presence of a 2-(acetylthio)acetyl group instead of the 3-ethoxycarbonylacetyl substituent on the thiazolidine nitrogen. This compound's metabolic oxidation to the sulfoxide derivative, which retains antitussive properties, provided valuable insights for designing Moguisteine and related analogs. []

Moguisteine Metabolites (M1, R(+) and S(-) enantiomers)

    Compound Description: Moguisteine undergoes rapid and extensive metabolism in vivo, primarily resulting in the formation of M1, the free acid metabolite, through hydrolysis of the ethyl ester group. [, , , ] M1 exists as a racemic mixture of R(+) and S(-) enantiomers, which exhibit stereoselective pharmacokinetics. []

    Relevance: These metabolites represent the primary circulating forms of Moguisteine in the body and are likely responsible for its antitussive effects. [, , , ] Understanding the pharmacokinetic properties of these metabolites is crucial for understanding Moguisteine's overall efficacy and safety profile. [, , , ]

Codeine

    Compound Description: Codeine is a centrally-acting opioid analgesic with well-established antitussive properties. [, , , , , , , , ] It serves as a common comparator drug in studies evaluating the efficacy and safety of Moguisteine.

    Relevance: Unlike Moguisteine, which acts peripherally, Codeine exerts its antitussive effect through the central nervous system. [, ] This difference in the mechanism of action results in distinct side effect profiles, with Codeine carrying a higher risk of sedation, constipation, and dependence. [, , , ] Numerous studies directly compare the antitussive efficacy of Moguisteine with Codeine, highlighting Moguisteine's potential as a safer alternative, particularly for chronic cough. [, , , , ]

Dextromethorphan

    Compound Description: Dextromethorphan is another centrally-acting antitussive drug that acts primarily as an NMDA receptor antagonist. [, , ] Like Codeine, it is frequently used as a comparator drug in Moguisteine studies.

    Relevance: Similar to Codeine, Dextromethorphan's central mechanism of action differentiates it from the peripherally acting Moguisteine. [, ] Comparative studies often highlight Moguisteine's favorable safety profile over Dextromethorphan, especially regarding sedation and potential for abuse. [, ]

Levodropropizine

    Compound Description: Levodropropizine is a peripherally acting antitussive drug with a multimodal mechanism of action. [, ] It is believed to inhibit sensory nerve activity involved in the cough reflex.

    Relevance: Like Moguisteine, Levodropropizine acts primarily in the periphery, offering a potential advantage over centrally-acting agents in terms of side effects. [, ] One study directly compared the efficacy of Moguisteine and Levodropropizine in patients with chronic cough, reporting comparable antitussive effects. []

Pinacidil

    Compound Description: Pinacidil is an ATP-sensitive potassium (K+) channel opener known for its vasodilatory properties. [, ] Studies have shown it also possesses antitussive effects.

    Relevance: While structurally dissimilar to Moguisteine, Pinacidil's shared ability to activate ATP-sensitive K+ channels suggests a potential common pathway for their antitussive effects. [, ] This observation highlights the potential involvement of K+ channel modulation as a target for developing novel antitussive therapies. [, ]

Properties

CAS Number

119637-67-1

Product Name

Moguisteine

IUPAC Name

ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate

Molecular Formula

C16H21NO5S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3

InChI Key

WSYVIAQNTFPTBI-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC

Solubility

Soluble in DMSO

Synonyms

2-(2-methoxyphenoxy)methyl-3-ethoxycarbonylacetyl-1,3-thiazolidine
BBR 2173
BBR-2173
ethyl 2-((2-methoxyphenoxy)methyl)-beta-oxothiazolidine-3-propanoate
moguisteine

Canonical SMILES

CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.